molecular formula C14H14O3 B7859783 2-(2-Methoxyethoxy)-1-naphthaldehyde

2-(2-Methoxyethoxy)-1-naphthaldehyde

Cat. No.: B7859783
M. Wt: 230.26 g/mol
InChI Key: OQKKEKWBYJQOCZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-1-naphthaldehyde is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, featuring a naphthaldehyde core substituted with a 2-(2-methoxyethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethoxy)-1-naphthaldehyde typically involves the reaction of 1-naphthaldehyde with 2-(2-methoxyethoxy)ethanol under acidic or basic conditions. One common method is the Williamson ether synthesis, where 1-naphthaldehyde is reacted with 2-(2-methoxyethoxy)ethanol in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyethoxy)-1-naphthaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether solvents.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products Formed:

    Oxidation: 2-(2-Methoxyethoxy)-1-naphthoic acid.

    Reduction: 2-(2-Methoxyethoxy)-1-naphthylmethanol.

    Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyethoxy)-1-naphthaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its naphthalene core, which exhibits fluorescence.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-1-naphthaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can form various intermediates. In biological systems, the compound may interact with cellular components through its aldehyde group, potentially forming covalent bonds with nucleophilic sites on proteins or nucleic acids. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

    2-Methoxyethanol: A simpler glycol ether with similar solvent properties but lacking the naphthalene core.

    2-(2-Methoxyethoxy)ethanol: Another glycol ether with similar chemical properties but different applications.

    1-Naphthaldehyde: The parent compound without the methoxyethoxy substitution, used in various organic syntheses.

Uniqueness: 2-(2-Methoxyethoxy)-1-naphthaldehyde is unique due to its combination of a naphthalene core and a methoxyethoxy substituent. This structure imparts both aromatic and ether functionalities, making it versatile in chemical reactions and applications. Its ability to participate in a wide range of reactions and its potential use in diverse fields highlight its significance in scientific research and industry.

Properties

IUPAC Name

2-(2-methoxyethoxy)naphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-8-9-17-14-7-6-11-4-2-3-5-12(11)13(14)10-15/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKKEKWBYJQOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C2=CC=CC=C2C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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